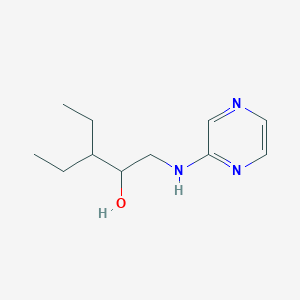![molecular formula C14H26N2O3 B6628957 1-(Azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone](/img/structure/B6628957.png)
1-(Azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone, also known as AZHA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(Azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. For example, this compound has been found to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression. It has also been found to bind to specific receptors in the brain, which may be responsible for its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in the body. For example, it has been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity. It has also been found to inhibit the growth of various fungi and bacteria, which may be responsible for its antifungal and antibacterial activities. In addition, this compound has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(Azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone for lab experiments is its versatility. It can be easily modified to obtain new compounds with different properties, which makes it a valuable tool for drug discovery and material science. However, one of the limitations of this compound is its low solubility in water, which may make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions of research for 1-(Azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone. One area of interest is the development of new drugs based on this compound for the treatment of various diseases, such as cancer and neurodegenerative diseases. Another area of interest is the synthesis of new polymers based on this compound for various applications, such as drug delivery and tissue engineering. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects in the body.
In conclusion, this compound is a versatile compound with various potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research have been discussed in this paper. With further research, this compound may prove to be a valuable tool for drug discovery, material science, and other fields.
Synthesemethoden
The synthesis of 1-(Azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone involves the reaction between 4-(hydroxymethyl)oxan-4-amine and 1-azepanone. This reaction is carried out under specific conditions, including the use of a catalyst and appropriate temperature and pressure. The resulting compound is then purified using various techniques, such as column chromatography and recrystallization, to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
1-(Azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been found to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied for its potential use as a therapeutic agent for Alzheimer's disease and Parkinson's disease. In drug discovery, this compound has been used as a scaffold for the development of new drugs with improved pharmacological properties. In material science, this compound has been used as a building block for the synthesis of new polymers with unique properties.
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c17-12-14(5-9-19-10-6-14)15-11-13(18)16-7-3-1-2-4-8-16/h15,17H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMCVQQUSIOKLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CNC2(CCOCC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[[3-(Trifluoromethoxy)phenyl]methylamino]azepan-2-one](/img/structure/B6628889.png)
![2-[[2-(2-Methoxyphenyl)ethylamino]methyl]-6-methylpyridin-3-ol](/img/structure/B6628890.png)

![[3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol](/img/structure/B6628913.png)
![[3-[(Thiophen-2-ylmethylamino)methyl]phenyl]methanol](/img/structure/B6628917.png)


![2-(4-methylpyrazol-1-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6628931.png)

![N-[2-[cyclopropyl(ethyl)amino]ethyl]-1H-indole-5-carboxamide](/img/structure/B6628944.png)




